N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
CAS No.: 2549028-63-7
Cat. No.: VC11832726
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549028-63-7 |
|---|---|
| Molecular Formula | C16H21N5OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H21N5OS/c22-16(17-8-4-7-14-5-2-1-3-6-14)21-11-9-20(10-12-21)15-13-18-23-19-15/h1-3,5-6,13H,4,7-12H2,(H,17,22) |
| Standard InChI Key | QSWXTBRGJJASNW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3 |
Introduction
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that incorporates a piperazine core functionalized with a thiadiazole moiety and a phenylpropyl group. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of the thiadiazole ring and piperazine scaffold is particularly significant due to their roles in enhancing bioactivity and molecular stability.
Structural Features
The structure of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide includes:
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Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at opposite positions.
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Thiadiazole Moiety: A five-membered aromatic ring containing sulfur and nitrogen atoms.
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Phenylpropyl Substituent: A phenyl group attached via a three-carbon propyl chain.
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Carboxamide Functional Group: A key structural feature that enhances hydrogen bonding potential and solubility.
This combination of functional groups makes the compound versatile for interactions with biological targets.
Synthesis Pathways
The synthesis of compounds like N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves:
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Formation of the Thiadiazole Ring: This is achieved through cyclization reactions involving thiosemicarbazides or similar precursors.
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Functionalization of Piperazine: Piperazine derivatives are often modified via alkylation or acylation reactions.
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Coupling Reactions: The phenylpropyl group is introduced through nucleophilic substitution or Grignard reactions.
Detailed reaction conditions depend on the specific reagents used and desired purity.
Antiviral Potential
Similar compounds have shown efficacy against viral targets by inhibiting viral polymerases or disrupting protein-protein interactions critical for viral replication .
Antitumoral Applications
The carboxamide group in these molecules contributes to their ability to bind tubulin or other intracellular targets, thereby inhibiting cancer cell proliferation .
Analytical Characterization
The characterization of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be conducted using:
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NMR Spectroscopy:
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Mass Spectrometry (MS):
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High-resolution MS confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Key functional groups such as C=O (carboxamide) and C=N (thiadiazole) exhibit characteristic absorption bands.
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X-Ray Crystallography:
Comparative Data Table
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